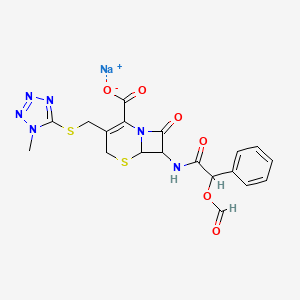

Cefamandole formate sodium;Cephamandole nafate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cefamandole nafate is a second-generation cephalosporin antibiotic. It is a broad-spectrum antibiotic used to treat various bacterial infections, including those of the respiratory tract, urinary tract, skin, bones, and joints . The compound is a prodrug, meaning it is converted into its active form, cefamandole, in the body .

準備方法

The preparation of cefamandole nafate involves several steps. One method includes suspending 7-amino-3-[(1-methyl-1H-tetrazol-5-yl) S-methyl]-3-cephem-4-carboxylic acid and sodium bicarbonate in an acetone water solution. An acetone solution of alpha-formylmandeloyl chloride is then added to carry out a condensation reaction, forming 7-D-(2-formyloxy phenylacetamide)-3-[(1-methyl-1H-tetrazol-5-yl) S-methyl]-3-cephem-4-carboxylic acid. This compound is then dissolved in acetone and undergoes a salification reaction with an organic acid sodium solution to produce cefamandole nafate .

化学反応の分析

Cefamandole nafate undergoes various chemical reactions, including:

Hydrolysis: The compound is hydrolyzed to its active form, cefamandole, in the body.

Oxidation and Reduction: These reactions are less common for cefamandole nafate but can occur under specific conditions.

Substitution: The compound can undergo substitution reactions, particularly involving its side chains.

Common reagents used in these reactions include water for hydrolysis and various organic solvents for substitution reactions. The major product formed from the hydrolysis of cefamandole nafate is cefamandole .

科学的研究の応用

Cefamandole nafate has several scientific research applications:

作用機序

Cefamandole nafate exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and final stage of cell wall synthesis . This action leads to the lysis and death of the bacteria. The molecular targets of cefamandole nafate are the PBPs, which are essential for bacterial cell wall integrity .

類似化合物との比較

Cefamandole nafate is similar to other second-generation cephalosporins, such as cephalothin, cephaloridine, and cefazolin . cefamandole nafate is unique in its broad-spectrum activity against both gram-positive and gram-negative bacteria . It is particularly effective against Enterobacter and indole-positive Proteus strains, which are traditionally resistant to other cephalosporins .

Similar compounds include:

- Cephalothin

- Cephaloridine

- Cefazolin

These compounds share a similar mechanism of action but differ in their spectrum of activity and resistance profiles .

生物活性

Cefamandole nafate, a prodrug form of cefamandole, is a second-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, and clinical efficacy, supported by data tables and case studies.

Cefamandole exerts its bactericidal effects primarily through the inhibition of bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall, disrupting the final stages of cell wall synthesis. This action leads to cell lysis mediated by bacterial autolytic enzymes such as autolysins . The presence of an N-methylthiotetrazole (NMTT) side chain in cefamandole can also lead to adverse reactions, including hypoprothrombinemia and disulfiram-like effects when alcohol is consumed .

Pharmacokinetics

The pharmacokinetics of cefamandole indicate that it is primarily excreted via renal pathways. In patients with normal renal function, the serum half-life is approximately 1.5 hours. However, this half-life increases significantly in patients with renal impairment . The drug achieves peak serum concentrations within 1 to 2 hours post-administration and demonstrates variable elimination rates based on renal function.

| Parameter | Normal Renal Function | Renal Impairment |

|---|---|---|

| Half-Life | ~1.5 hours | 12.3 - 18 hours |

| Excretion | Primarily renal | Reduced efficiency |

| Peak Concentration Time | 1-2 hours | Variable |

Antibacterial Spectrum

Cefamandole has demonstrated activity against a variety of gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some key pathogens are as follows:

| Microorganism | MIC (μg/ml) |

|---|---|

| Escherichia coli | 0.12 - 400 |

| Haemophilus influenzae | 0.06 - >16 |

| Staphylococcus aureus | 0.1 - 12.5 |

This broad spectrum makes cefamandole particularly useful in treating infections caused by susceptible strains .

Clinical Efficacy

Cefamandole nafate has been utilized in various clinical settings, including urinary tract infections, skin infections, and respiratory tract infections. A study involving 110 patients with surgical site infections (SSIs) showed that the combination of cefamandole with sulbactam sodium resulted in a significantly higher cure rate compared to standard treatments .

Case Study: Surgical Site Infections

- Study Design : Retrospective analysis of 110 patients treated from December 2020 to December 2023.

- Treatment Groups :

- Group A: Cefamandole + Sulbactam

- Group B: Cefuroxime

- Results :

- Group A Cure Rate: 58.18%

- Group B Cure Rate: 32.73%

- Overall Efficacy for Group A: 94.55%

- Statistical Significance: Chi-square value of 9.16, p < 0.05

These results underscore the enhanced therapeutic potential of cefamandole when used in combination with beta-lactamase inhibitors like sulbactam sodium .

Resistance Mechanisms

Despite its efficacy, resistance to cefamandole can occur, primarily due to the production of beta-lactamases by certain bacteria. Studies have shown that combining cefamandole with sulbactam significantly enhances its activity against beta-lactamase-producing strains .

特性

IUPAC Name |

sodium;7-[(2-formyloxy-2-phenylacetyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O6S2.Na/c1-24-19(21-22-23-24)33-8-11-7-32-17-12(16(28)25(17)13(11)18(29)30)20-15(27)14(31-9-26)10-5-3-2-4-6-10;/h2-6,9,12,14,17H,7-8H2,1H3,(H,20,27)(H,29,30);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZOIXFFVKYXOM-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N6NaO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。